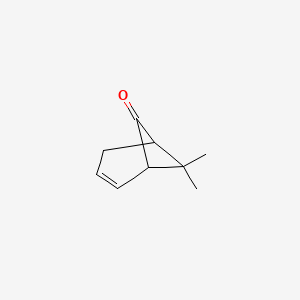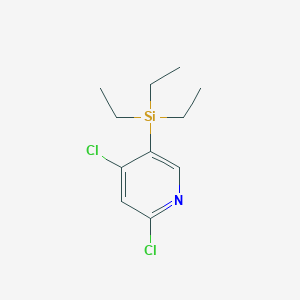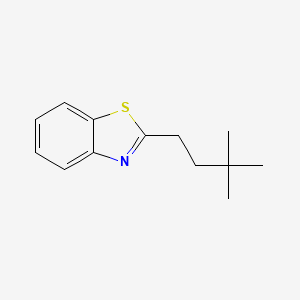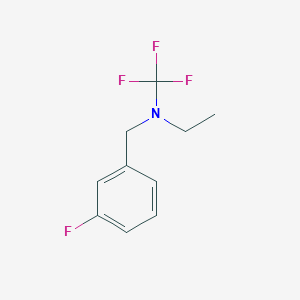
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both fluorobenzyl and trifluoromethyl groups. Compounds containing fluorine atoms are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with N-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives.
Reduction: Reduction reactions might reduce the fluorobenzyl group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving fluorinated compounds.
Medicine: Possible applications in drug development due to its fluorinated groups, which can enhance metabolic stability and bioavailability.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms could play a role in enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorobenzyl)-N-methylamine
- N-(trifluoromethyl)benzylamine
- N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine
Uniqueness
N-(3-fluorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can enhance metabolic stability, lipophilicity, and binding affinity, making the compound potentially valuable in various applications.
Properties
Molecular Formula |
C10H11F4N |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F4N/c1-2-15(10(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
JCCQGZSCBWMTJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


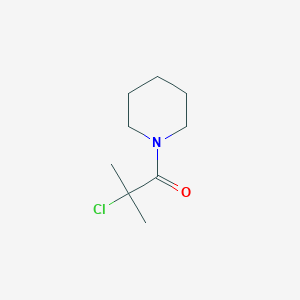
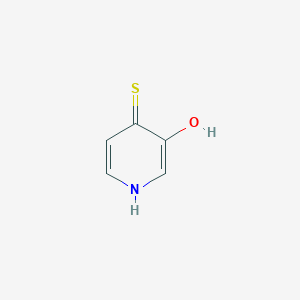

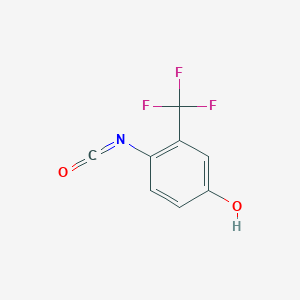
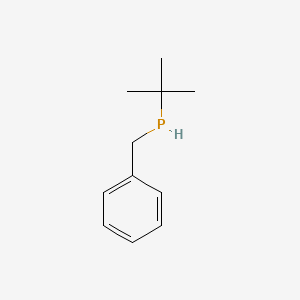
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
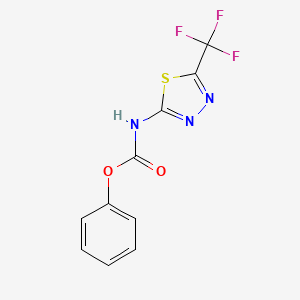
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
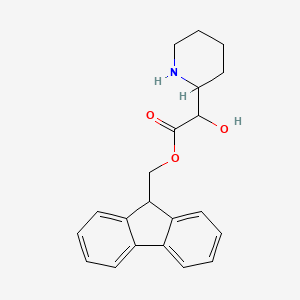
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)

